Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
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Overview
Description
2-[(Trimethylsilyl)oxy]isovaleric acid trimethylsilyl ester is a chemical compound with the molecular formula C11H26O3Si2 and a molecular weight of 262.4933 This compound is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume .
Preparation Methods
The synthesis of 2-[(Trimethylsilyl)oxy]isovaleric acid trimethylsilyl ester typically involves the reaction of isovaleric acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(Trimethylsilyl)oxy]isovaleric acid trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like trimethylsilyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Trimethylsilyl)oxy]isovaleric acid trimethylsilyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)oxy]isovaleric acid trimethylsilyl ester involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions at specific sites on a molecule . This allows for selective reactions to occur at other sites, facilitating complex synthetic processes. The molecular pathways involved depend on the specific application and the nature of the other reactants involved.
Comparison with Similar Compounds
2-[(Trimethylsilyl)oxy]isovaleric acid trimethylsilyl ester can be compared with other similar compounds such as:
3-Trimethylsiloxyvaleric acid, trimethylsilyl ester: This compound has a similar structure but with the trimethylsiloxy group at a different position.
2-Butenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: This compound has a similar functional group but a different carbon backbone.
The uniqueness of 2-[(Trimethylsilyl)oxy]isovaleric acid trimethylsilyl ester lies in its specific structure, which provides distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
55124-92-0 |
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Molecular Formula |
C11H26O3Si2 |
Molecular Weight |
262.49 g/mol |
IUPAC Name |
trimethylsilyl 3-methyl-2-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C11H26O3Si2/c1-9(2)10(13-15(3,4)5)11(12)14-16(6,7)8/h9-10H,1-8H3 |
InChI Key |
QWRWSWPAGNHCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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